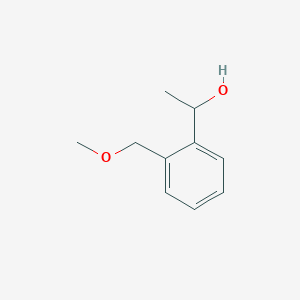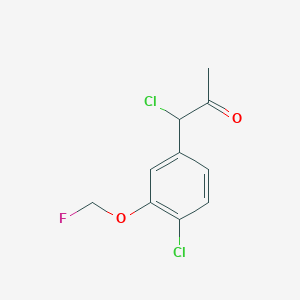
1-(2-(Methoxymethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methoxymethyl)phenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a type of alcohol that features a methoxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Methoxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-(Methoxymethyl)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production and ensures high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methoxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: It can be further reduced to the corresponding alkane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-(2-(Methoxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Methoxymethyl)phenyl)ethane.
Substitution: 1-(2-(Methoxymethyl)phenyl)ethyl chloride.
Scientific Research Applications
1-(2-(Methoxymethyl)phenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Methoxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
1-(2-(Methoxymethyl)phenyl)ethanol can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound is the oxidized form of this compound and has different chemical properties and applications.
2-(2-(Methoxymethyl)phenyl)ethanol: A structural isomer with similar properties but different reactivity and applications.
Phenoxyethanol: Another aromatic alcohol with distinct uses in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
SIZGGCFLBVMLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)


![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)


